![molecular formula C21H20N2O5 B2535991 3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate CAS No. 371129-21-4](/img/structure/B2535991.png)

3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate” is a chemical compound with the molecular formula C21H20N2O5 . It has an average mass of 380.394 Da and a monoisotopic mass of 380.137207 Da .

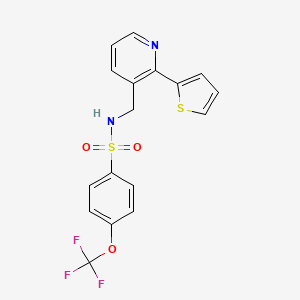

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains ethyl, methyl, methoxyphenyl, and carboxylate groups .Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H20N2O5, an average mass of 380.394 Da, and a monoisotopic mass of 380.137207 Da .Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of related quinoline compounds. For example, Bänziger et al. (2000) developed a practical and large-scale synthesis of a related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the importance of these compounds as intermediates for pharmaceuticals (Bänziger et al., 2000). Similarly, Gao et al. (2011) described a synthesis method for benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, emphasizing the utility of these compounds in chemical research (Gao et al., 2011).

Antimicrobial and Antituberculosis Activity

Quinoline derivatives have been investigated for their antimicrobial properties. Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents, demonstrating the potential of quinoline derivatives in treating infectious diseases (Jaso et al., 2005). Agui et al. (1977) also explored the synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, further indicating the antimicrobial potential of these compounds (Agui et al., 1977).

Applications in Pharmaceutical Research

Quinoline derivatives have been explored in pharmaceutical research. Baba et al. (1998) synthesized and evaluated the activity of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a new type of disease-modifying antirheumatic drug (DMARD) (Baba et al., 1998). This highlights the therapeutic potential of quinoline derivatives in treating chronic diseases.

Mechanism of Action

Target of Action

The compound is a quinoline derivative. Quinoline and its derivatives are known to interact with various biological targets such as DNA, enzymes, and receptors . .

Mode of Action

The mode of action of quinoline derivatives can vary greatly depending on their structure and the specific target they interact with. They may inhibit enzyme activity, intercalate with DNA, or modulate receptor signaling .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoline-based drugs inhibit DNA synthesis in bacteria, making them effective antibiotics .

Pharmacokinetics

The ADME properties of quinoline derivatives can vary greatly depending on their specific structure. Factors such as the presence of functional groups and the overall lipophilicity of the molecule can influence absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of quinoline derivatives can include inhibition of cell growth, induction of apoptosis, and modulation of immune response, among others .

Action Environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

3-O-ethyl 6-O-methyl 4-(2-methoxyanilino)quinoline-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-4-28-21(25)15-12-22-16-10-9-13(20(24)27-3)11-14(16)19(15)23-17-7-5-6-8-18(17)26-2/h5-12H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECAITNNUSKJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)

![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)

![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)